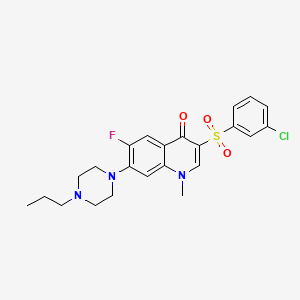

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Properties

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClFN3O3S/c1-3-7-27-8-10-28(11-9-27)21-14-20-18(13-19(21)25)23(29)22(15-26(20)2)32(30,31)17-6-4-5-16(24)12-17/h4-6,12-15H,3,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJFYVCZQIDXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

Introduction of the sulfonyl group: The 3-chlorobenzenesulfonyl group can be introduced via sulfonylation using chlorobenzenesulfonyl chloride and a base such as pyridine.

Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents like Selectfluor.

Piperazine substitution: The 4-propylpiperazin-1-yl group is introduced through nucleophilic substitution, where the piperazine derivative reacts with the quinoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinolone N-oxides.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and piperazine groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Palladium on carbon, hydrogen gas, ethanol.

Substitution: Sodium hydride, lithium diisopropylamide, dimethylformamide.

Major Products

Oxidation: Quinolone N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Medicinal Chemistry: Due to its quinolone core, it is studied for its potential antibacterial and antiviral properties.

Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Chemical Biology: The compound is used in the development of chemical probes for studying biological systems.

Pharmaceutical Industry: It is explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial DNA replication, leading to cell death. The sulfonyl and piperazine groups enhance its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

Ciprofloxacin: A widely used fluoroquinolone antibiotic.

Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific structural modifications, such as the 3-chlorobenzenesulfonyl and 4-propylpiperazin-1-yl groups, which may confer enhanced biological activity and specificity compared to other quinolones.

Q & A

Q. How can researchers optimize the synthetic yield of the compound using statistical experimental design?

Methodological Answer: Employ a Design of Experiments (DoE) approach to systematically vary critical reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and assess their impact on yield. For example, a fractional factorial design can identify interactions between variables, while response surface methodology (RSM) can refine optimal conditions. Statistical tools like ANOVA validate significance. A flow-chemistry setup (e.g., Omura-Sharma-Swern oxidation) allows precise control of reaction kinetics and scalability . Example Table (Hypothetical DoE Parameters):

| Parameter | Range Tested | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Temperature | 60–100°C | 85°C | +22% |

| Solvent (DMF:H2O) | 3:1–5:1 | 4:1 | +15% |

| Reaction Time | 4–8 hrs | 6 hrs | +12% |

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer: Combine NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example, ¹H-NMR can resolve substituents on the quinolin-4-one core (e.g., methyl, fluoro, and piperazinyl groups), while HRMS verifies the molecular ion peak (e.g., m/z 393.1419 for a related analog) . FT-IR identifies functional groups like sulfonyl (S=O stretch ~1350 cm⁻¹).

Q. How should impurity profiling be conducted during synthesis?

Methodological Answer: Use HPLC-UV/HRMS with reference standards (e.g., desfluoro or ethylenediamine analogs) to detect and quantify impurities. For instance, Impurity B (Desfluoro Compound) and Impurity C (Ethylenediamine Compound) can be monitored using retention time alignment and spiked calibration curves. Ensure method validation per ICH guidelines (specificity, linearity, LOD/LOQ) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in solubility and stability studies?

Methodological Answer: Perform single-crystal X-ray diffraction (SCXRD) to determine the compound’s solid-state conformation. For example, triclinic crystal systems (space group P1, α/β/γ angles ~70–90°) reveal intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence solubility. Compare with powder X-ray diffraction (PXRD) patterns of bulk material to assess polymorphism. Solubility challenges may arise from tight packing in the lattice (e.g., V = 1263.5 ų for a related analog) .

Q. What computational strategies are suitable for studying reaction mechanisms involving this compound?

Methodological Answer: Apply density functional theory (DFT) to model reaction pathways (e.g., sulfonylation or piperazinyl substitution). Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies for key steps. Pair with molecular dynamics (MD) simulations to study solvent effects. Validate predictions using kinetic isotopic effects (KIEs) or trapping intermediates via in situ NMR .

Q. How can researchers address discrepancies in bioactivity data across experimental models?

Methodological Answer: Conduct meta-analysis of dose-response curves from in vitro (e.g., enzyme inhibition) and in vivo studies. Use Hill slope analysis to compare efficacy (EC₅₀) and cooperativity. Confounding factors (e.g., protein binding, metabolic stability) can be evaluated via plasma stability assays or microsomal incubation . Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.